molecular formula C11H13NO3 B263789 N-(4-acetylphenyl)-2-methoxyacetamide

N-(4-acetylphenyl)-2-methoxyacetamide

Cat. No. B263789
M. Wt: 207.23 g/mol
InChI Key: ORZFTELEAXKDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-methoxyacetamide, also known as APMA, is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound is a derivative of acetaminophen, which is a commonly used over-the-counter pain reliever. APMA has been found to have unique properties that make it useful for various applications in the laboratory setting.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methoxyacetamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with proteins and other biomolecules. These interactions can lead to changes in the activity and function of these molecules, which can be useful for studying various biological processes.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methoxyacetamide has been found to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes such as tyrosinase and cyclooxygenase. It has also been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, N-(4-acetylphenyl)-2-methoxyacetamide has been found to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-methoxyacetamide in laboratory experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds used in similar applications. However, one limitation of using N-(4-acetylphenyl)-2-methoxyacetamide is its potential toxicity, which can limit its use in certain applications. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several potential future directions for research involving N-(4-acetylphenyl)-2-methoxyacetamide. One area of interest is the development of new fluorescent probes based on N-(4-acetylphenyl)-2-methoxyacetamide that can be used for studying protein-ligand interactions. Another area of interest is the use of N-(4-acetylphenyl)-2-methoxyacetamide as a model compound for studying the metabolism of acetaminophen in the liver. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-methoxyacetamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-methoxyacetamide involves the reaction of 4-acetylphenol with 2-methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

N-(4-acetylphenyl)-2-methoxyacetamide has been used in various scientific research applications, including as a substrate for enzymes such as horseradish peroxidase and tyrosinase. It has also been used as a model compound for studying the reactivity of acetaminophen metabolites in the liver. In addition, N-(4-acetylphenyl)-2-methoxyacetamide has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions.

properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-methoxyacetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)12-11(14)7-15-2/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

ORZFTELEAXKDTN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

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